2-(4-METHOXYPHENYL)-8-METHYLIMIDAZO[1,2-(A)]PYRIDIN-3-AMINE
Overview
Description
2-(4-METHOXYPHENYL)-8-METHYLIMIDAZO[1,2-(A)]PYRIDIN-3-AMINE is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-8-METHYLIMIDAZO[1,2-(A)]PYRIDIN-3-AMINE typically involves a multi-step process. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde or ketone to form an intermediate, which is then cyclized to produce the imidazo[1,2-a]pyridine core . The reaction conditions often involve the use of catalysts such as iodine or acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-8-METHYLIMIDAZO[1,2-(A)]PYRIDIN-3-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce halogenated imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-(4-METHOXYPHENYL)-8-METHYLIMIDAZO[1,2-(A)]PYRIDIN-3-AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-8-METHYLIMIDAZO[1,2-(A)]PYRIDIN-3-AMINE involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Another COX-2 inhibitor with similar anti-inflammatory properties.
Imidazo[1,2-a]pyridine derivatives: A broad class of compounds with diverse biological activities, including antiviral, antibacterial, and anticancer properties.
Uniqueness
2-(4-METHOXYPHENYL)-8-METHYLIMIDAZO[1,2-(A)]PYRIDIN-3-AMINE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness contributes to its selective binding to molecular targets, such as COX-2, and its potential for reduced side effects compared to other non-selective inhibitors .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10-4-3-9-18-14(16)13(17-15(10)18)11-5-7-12(19-2)8-6-11/h3-9H,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGFNYHIWVQJKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2N)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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